

Application Notes and Protocols for Vevorisertib Administration in Animal Models

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Compound of Interest

Compound Name: ARQ-751

Cat. No.: B1192151

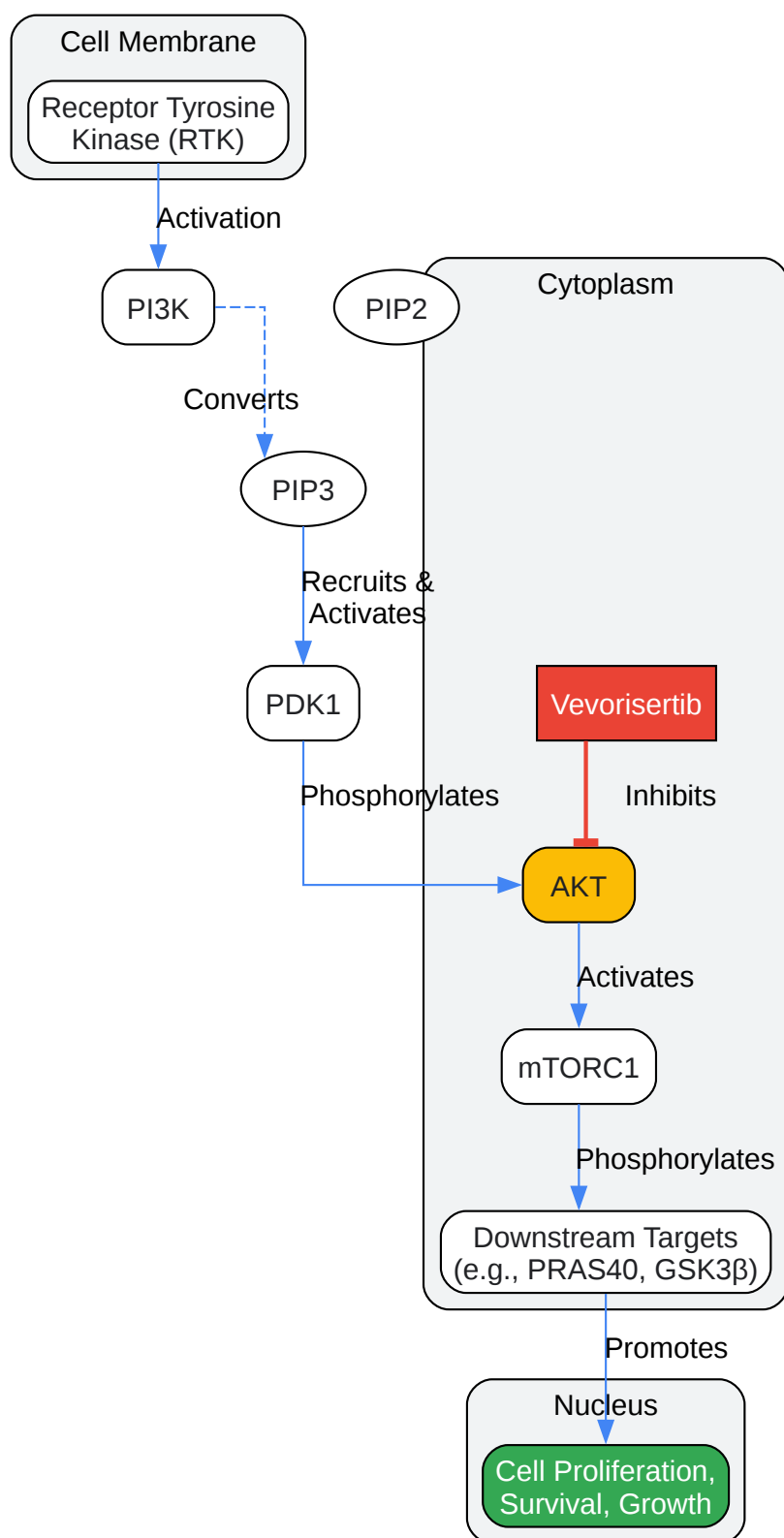
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Vevorisertib (formerly ARQ 751), a potent and selective pan-AKT inhibitor, in various preclinical animal models. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic experiments.

Vevorisertib: Mechanism of Action

Vevorisertib is an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), a critical signaling node in the PI3K/AKT/mTOR pathway.^[1] This pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth. By inhibiting AKT, Vevorisertib aims to block these pro-tumorigenic signals.^[1]



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Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Dosing and Efficacy in Xenograft Models

Vevorisertib has demonstrated significant, dose-dependent anti-tumor activity in various preclinical cancer models.[2] Oral administration is the standard route for this compound.

Table 1: Vevorisertib Dosing and Efficacy in Mouse Xenograft Models

Cancer Model	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)
AN3CA Endometrial Cancer Xenograft	Immunocompromised mice (e.g., BALB/c nude)	5, 10, 20, 40, 80, and 120 mg/kg, p.o. daily for 10 days	29%, 33%, 50%, 73%, 83%, and 92%, respectively[3]
AKT1-E17K Mutant Endometrial Patient-Derived Xenograft (PDX)	Athymic nude mice	25, 50, and 75 mg/kg, p.o. (5 days on, 4 days off) for 20 days	68%, 78%, and 98%, respectively[3]
AKT1-E17K Mutant Endometrial PDX	Not specified	10-120 mg/kg, p.o.	Dose-dependent anti-tumor activity[4]

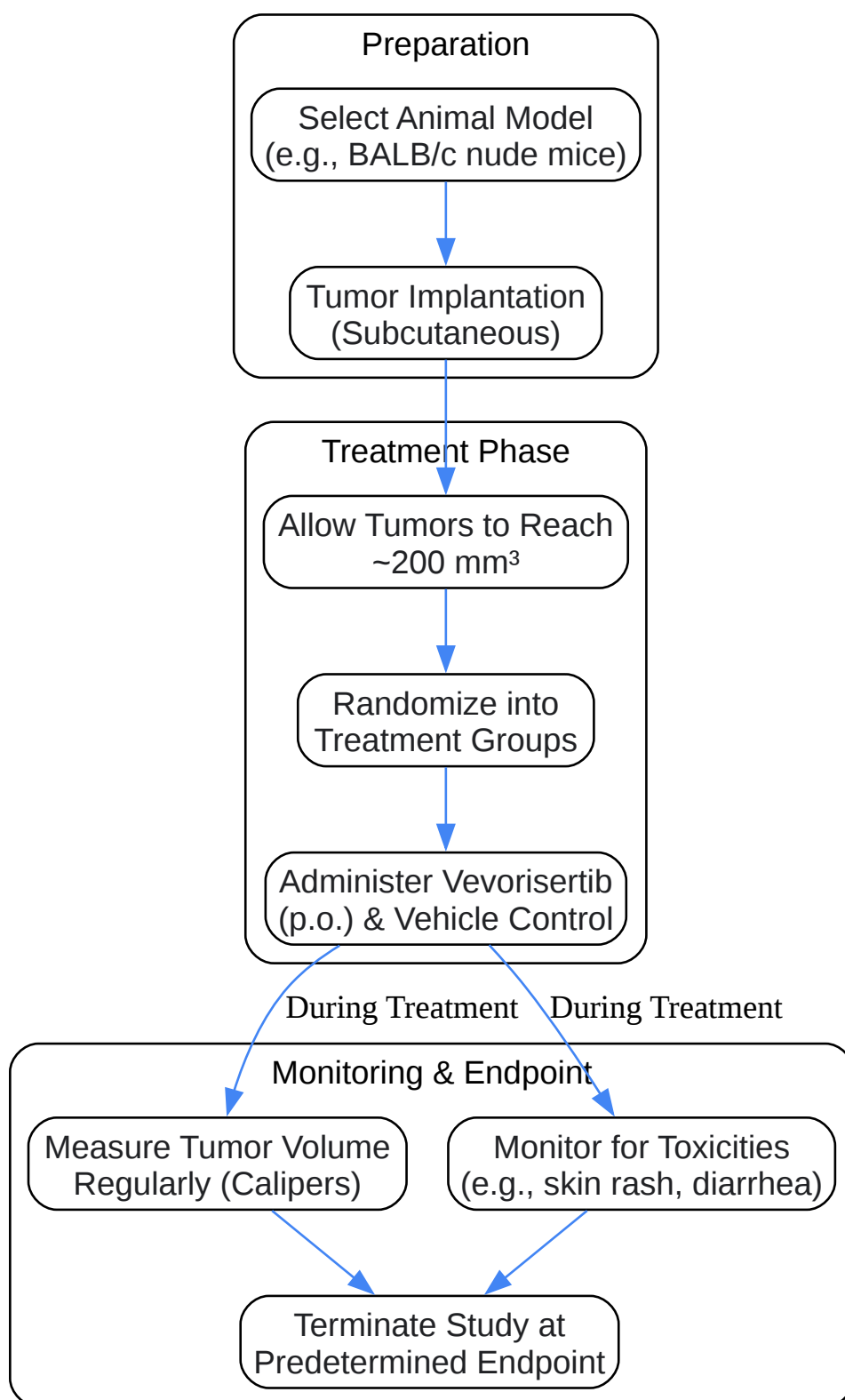
Table 2: Vevorisertib Dosing in a Cirrhotic Rat Model of Hepatocellular Carcinoma (HCC)

Cancer Model	Animal Model	Dosing Regimen	Key Findings
DEN-induced Cirrhotic HCC	Fischer 344 male rats	10 mg/kg/day, p.o. (5 days on, 9 days off) for 6 weeks	Significant reduction in tumor size and number[5][6][7]
Combination with Sorafenib	Fischer 344 male rats	Vevorisertib: 10 mg/kg/day, p.o. (5 days on, 9 days off) + Sorafenib: 10 mg/kg/day, p.o. daily for 6 weeks	Significantly reduced tumor progression compared to control[5][6][7]

Experimental Protocols

Xenograft Tumor Growth Study Protocol

This protocol outlines a general procedure for evaluating the in vivo efficacy of Vevorisertib in a xenograft model.



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Caption: A typical workflow for a xenograft efficacy study.

1. Animal Model Selection:

- Utilize immunocompromised mice, such as BALB/c nude or athymic nude mice, to prevent rejection of human tumor xenografts.[2][3]

2. Tumor Implantation:

- Subcutaneously implant human cancer cells (e.g., AN3CA) or patient-derived tumor fragments into the flank of the mice.[2][3]

3. Tumor Growth and Randomization:

- Allow tumors to reach a predetermined volume (e.g., approximately 200 mm³) before randomizing the animals into treatment and control groups.[3]

4. Vevorisertib Formulation and Administration:

- Vevorisertib is typically administered orally (p.o.) via gavage.[2][3]
- The vehicle control is often a methylcellulose solution.[2]
- For studies in rats, Vevorisertib can be dissolved in a 0.01 M phosphoric acid solution to achieve a 10 mg/mL concentration.[5]

5. Treatment Schedule:

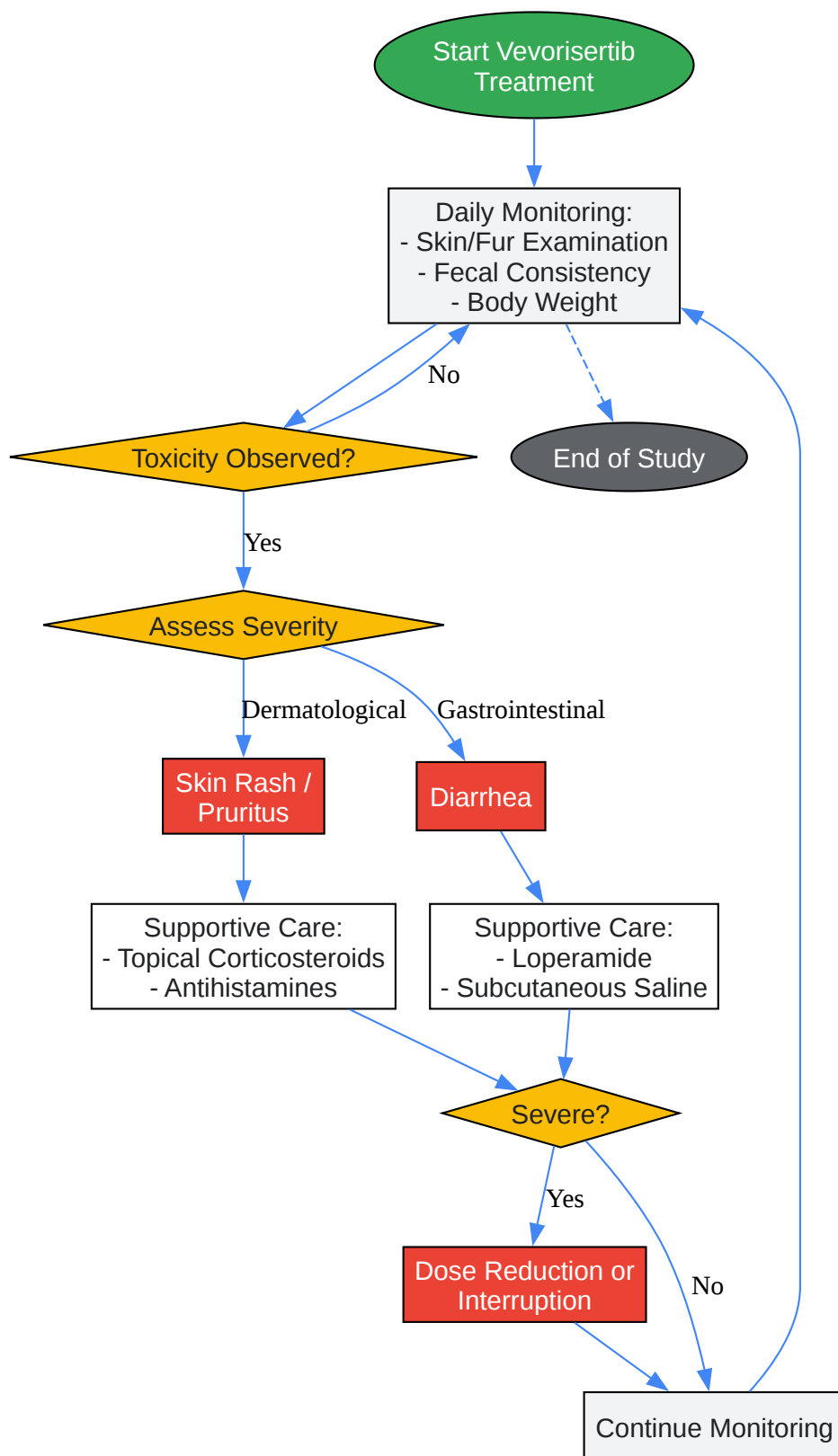
- Dosing schedules can be daily or intermittent (e.g., 5 days on, 2 or 4 days off) as detailed in the tables above.[2][3]

6. Tumor Measurement and Study Endpoint:

- Regularly measure tumor volume using calipers.[2]
- The study is typically terminated when tumors in the control group reach a specified size or at a predetermined time point.[2]
- Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.[2]

Management of Potential Toxicities

While specific preclinical toxicity data for Vevorisertib is limited, clinical trials have reported dermatological and gastrointestinal adverse events.[8] Researchers should monitor for analogous symptoms in animal models.



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Caption: A logical workflow for monitoring and managing toxicities.

Dermatological Toxicities:

- Monitoring: Conduct daily visual inspections of the skin, especially in areas with less fur.[8]
- Management: While specific protocols for Vevorisertib are not established, general supportive care measures for PI3K/AKT pathway inhibitors can be adapted.[8]

Gastrointestinal Toxicities (Diarrhea):

- Monitoring: House animals in cages that allow for the observation of fecal matter and score consistency daily.[8] Monitor for weight loss and signs of dehydration.[8]
- Management: For mild to moderate diarrhea, loperamide can be considered.[8] Provide supplemental hydration with subcutaneous sterile saline if dehydration is suspected.[8]
- Dose Adjustment: If severe diarrhea occurs, a dose reduction or interruption of Vevorisertib may be necessary to ensure animal welfare.[8]

Pharmacokinetics

In preclinical models, Vevorisertib has a reported plasma half-life of 4 to 5 hours with no tissue accumulation.[4] Maximum plasma concentrations are generally reached 1-4 hours after oral dosing.[9] It is well-tolerated at dose levels up to 120 mg/kg.[3]

Disclaimer: These protocols and notes are intended as a guide. Researchers should adapt these methodologies based on their specific animal model, experimental design, and institutional guidelines. Consultation with a veterinarian is recommended for appropriate animal care and management of toxicities.

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